6-(2-Bromopyridin-4-yl)hex-5-en-1-ol
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Overview
Description
6-(2-Bromopyridin-4-yl)hex-5-en-1-ol is a chemical compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromopyridine moiety attached to a hexenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-bromopyridine with hex-5-en-1-ol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes to ensure the compound’s purity and stability. The exact conditions and reagents used can vary depending on the desired yield and purity levels.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromopyridin-4-yl)hex-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of pyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of various substituted pyridine compounds.
Scientific Research Applications
6-(2-Bromopyridin-4-yl)hex-5-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hexenol chain may also play a role in the compound’s overall biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol: Similar structure but with the bromine atom at a different position on the pyridine ring.
6-(2-Chloropyridin-4-yl)hex-5-en-1-ol: Chlorine atom instead of bromine.
6-(2-Fluoropyridin-4-yl)hex-5-en-1-ol: Fluorine atom instead of bromine.
Uniqueness
6-(2-Bromopyridin-4-yl)hex-5-en-1-ol is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
916824-60-7 |
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Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
6-(2-bromopyridin-4-yl)hex-5-en-1-ol |
InChI |
InChI=1S/C11H14BrNO/c12-11-9-10(6-7-13-11)5-3-1-2-4-8-14/h3,5-7,9,14H,1-2,4,8H2 |
InChI Key |
FXMNCJXFBRNLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=CCCCCO)Br |
Origin of Product |
United States |
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